8-Methoxy-4-Chromanone

Beschreibung

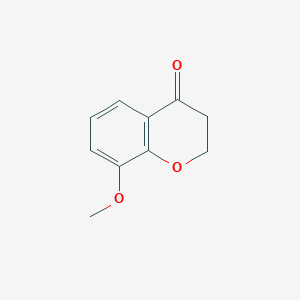

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482485 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-79-5 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

8-Methoxy-4-Chromanone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of 8-Methoxy-4-Chromanone. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

8-Methoxy-4-Chromanone, with the IUPAC name 8-methoxy-2,3-dihydrochromen-4-one, is a heterocyclic compound featuring a chromanone core. This structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the C-8 position. The absence of a C2-C3 double bond distinguishes it from the related chromones.

The presence of the methoxy group and the carbonyl function on the chromanone scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] Chromanone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Physicochemical Data

The key physicochemical properties of 8-Methoxy-4-Chromanone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [2] |

| CAS Number | 20351-79-5 | |

| Melting Point | 89 °C | [2] |

| Boiling Point | 319.9 °C at 760 mmHg | |

| Density | 1.205 g/cm³ | |

| XLogP3 | 1.3 | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of chromanone derivatives are crucial for researchers. The following sections provide cited experimental protocols.

Synthesis of Chroman-4-ones (General Procedure)

This protocol describes a general method for the synthesis of chroman-4-one derivatives via a base-mediated aldol condensation using microwave irradiation, which can be adapted for 8-Methoxy-4-Chromanone.

Materials:

-

Appropriate 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone for 8-Methoxy-4-Chromanone synthesis)

-

Appropriate aldehyde (1.1 equiv)

-

Diisopropylamine (DIPA) (1.1 equiv)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[3][4]

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of chromanone derivatives.

Materials:

-

Crude 8-Methoxy-4-Chromanone

-

Silica gel (60-120 or 230-400 mesh)

-

Eluent system (e.g., Ethyl acetate/Hexanes or Petroleum ether/Ethyl acetate)

-

Glass chromatography column

-

Sand (acid-washed)

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

Column Packing (Wet Slurry Method):

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Secure the column vertically and add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

-

Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

-

Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[5][6]

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add this powder to the top of the prepared column.[6]

-

-

Elution and Fraction Collection:

-

Begin elution with the chosen solvent system, starting with a low polarity (e.g., 10% Ethyl acetate in Hexanes) and gradually increasing the polarity if necessary.

-

Collect fractions in separate test tubes.[5]

-

-

Monitoring and Product Isolation:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-Methoxy-4-Chromanone.[6]

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the structural elucidation of 8-Methoxy-4-Chromanone.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire the ¹H NMR spectrum. The expected signals for 8-Methoxy-4-Chromanone are: δ 6.92 (d, J=5.8 Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, J=11.2, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, J=6.0 Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, J=5.8, 4.1, 1.6 Hz, 2H).[2]

High-Performance Liquid Chromatography (HPLC): While a specific protocol for 8-Methoxy-4-Chromanone is not detailed in the searched literature, a general reverse-phase HPLC method for related phenolic compounds can be adapted.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acidifier like formic acid or phosphoric acid for better peak shape.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 300 nm).

-

Method Development: An isocratic or gradient elution can be developed to achieve optimal separation from impurities.[7][8]

Biological Activity and Signaling Pathways

While specific signaling pathways for 8-Methoxy-4-Chromanone are not extensively documented, research on structurally related chromanone derivatives provides valuable insights into its potential biological mechanisms. A notable example is the effect of (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid with a similar core structure, on hepatic steatosis. HMC has been shown to attenuate free fatty acid-induced lipid accumulation in HepG2 cells by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[3][9]

Activation of AMPK leads to the inhibition of lipogenesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS).[3][9] Simultaneously, activation of PPARα promotes fatty acid oxidation by upregulating the expression of genes like carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3][9]

The following diagram illustrates the proposed mechanism of action for this related chromanone derivative.

References

- 1. 8-Methoxy-4-Chromanone|Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. benchchem.com [benchchem.com]

- 7. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 8. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Methoxy-4-Chromanone (CAS: 20351-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-4-Chromanone, with CAS number 20351-79-5, is a heterocyclic organic compound belonging to the chromanone class. The chroman-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of novel bioactive compounds with a wide range of therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and chemical utility of 8-Methoxy-4-Chromanone, positioning it as a valuable intermediate in synthetic organic chemistry and drug discovery. The document details experimental protocols and visualizes key processes to support its use in a research and development setting.

Physicochemical and Spectroscopic Data

The fundamental properties of 8-Methoxy-4-Chromanone are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of 8-Methoxy-4-Chromanone

| Property | Value | Reference(s) |

| CAS Number | 20351-79-5 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |

| Molecular Weight | 178.18 g/mol | [2] |

| Exact Mass | 178.062994 g/mol | [2] |

| Melting Point | 89 °C | [3][4] |

| Boiling Point | 319.9 °C at 760 mmHg | [4] |

| Density | 1.205 g/cm³ | [4] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| XLogP3 | 1.3 | [2] |

Table 2: Spectroscopic Data for 8-Methoxy-4-Chromanone

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 6.92 (d, J=5.8 Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, J=11.2, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, J=6.0 Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, J=5.8, 4.1, 1.6 Hz, 2H) | [2] |

| ¹³C NMR | Data not explicitly available in cited literature. Predicted shifts based on the chromanone scaffold suggest a carbonyl carbon (C4) signal around 190 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon around 56 ppm, and aliphatic carbons (C2, C3) between 20-70 ppm. | |

| Infrared (IR) | Data not explicitly available. Characteristic absorptions are expected for the C=O (ketone) stretch around 1680 cm⁻¹, aromatic C=C stretches around 1600-1450 cm⁻¹, and C-O (ether) stretches around 1250-1050 cm⁻¹. | |

| Mass Spectrometry (MS) | Data not explicitly available. The molecular ion peak (M⁺) would be expected at m/z = 178. |

Synthesis and Reactions

8-Methoxy-4-Chromanone is a valuable synthetic intermediate. While specific protocols for its direct synthesis are not widely detailed, general methods for chromanone synthesis are well-established, typically involving the intramolecular cyclization of a phenolic precursor. A common strategy is the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5]

The utility of 8-Methoxy-4-Chromanone as a building block is demonstrated in various chemical transformations.

Experimental Protocol: Reaction of 8-Methoxy-4-Chromanone with TOSMIC

The following protocol details a reaction where 8-Methoxy-4-Chromanone is used as a starting material.[2]

Objective: To synthesize a novel derivative from 8-Methoxy-4-Chromanone.

Materials:

-

8-Methoxy-4-Chromanone (0.320 g, 1.796 mmol)

-

(Toluenesulfonyl)methyl isocyanide (TOSMIC) (0.365 g, 1.870 mmol)

-

Dimethoxyethane (DME) (6 mL)

-

Potassium tert-butoxide (1 M in THF, 2.96 mL, 2.96 mmol)

-

Water (deionized)

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a 25 mL round-bottom flask, dissolve 8-Methoxy-4-Chromanone and TOSMIC in dimethoxyethane.

-

Cool the solution to -30 °C using an ice/acetone bath under a nitrogen atmosphere.

-

Slowly add the potassium tert-butoxide solution over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer with methyl tert-butyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography (e.g., using a gradient of 0 to 100% ethyl acetate in heptanes) to yield the title compound.

Biological Significance and Drug Development Applications

The chroman-4-one scaffold is a cornerstone in the synthesis of flavonoids and other biologically active molecules.[6] Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7]

Methoxy-substituted chromanones, in particular, are of significant interest in structure-activity relationship (SAR) studies. The position and number of methoxy groups can profoundly influence the biological activity of the resulting compounds.[8] For example, the presence of methoxy groups has been shown to enhance the pro-oxidant properties of some chromanone derivatives, a mechanism that can be exploited for cytotoxic activity against cancer cells.[8]

8-Methoxy-4-Chromanone serves as a key precursor for more complex molecules. For instance, it has been utilized in the enantioselective synthesis of the optical isomers of nipradilol, a beta-blocker with alpha-blocking and nitric oxide-donating properties.[1] This highlights its role as a versatile starting material for creating pharmacologically relevant compounds.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrpc.com [ijrpc.com]

Unveiling the Natural Sources of 8-Methoxy-4-Chromanone Derivatives: A Technical Guide for Researchers

A deep dive into the botanical origins, quantification, and isolation of 8-methoxy-chromone analogues, with a focus on their anti-inflammatory activity.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural sources of 8-methoxy-4-chromanone and its closely related, naturally occurring analogues. While direct evidence for 8-methoxy-4-chromanone as a natural product is scarce, a wealth of scientific literature points to the existence of numerous 8-methoxy-substituted 2-(2-phenylethyl)chromones in the resinous heartwood of Aquilaria species, commonly known as agarwood. This guide will focus on these natural analogues, providing quantitative data, detailed experimental protocols for their isolation, and an exploration of their biological activities, including their impact on inflammatory signaling pathways.

Natural Sources and Distribution

The primary natural sources of 8-methoxy-chromone derivatives are various species of the genus Aquilaria, belonging to the Thymelaeaceae family. These compounds are key constituents of the fragrant resinous wood, or agarwood, which is formed in response to injury or infection. Several Aquilaria species have been identified as producers of these valuable secondary metabolites.

Table 1: Natural Sources of 8-Methoxy-2-(2-phenylethyl)chromone Derivatives

| Compound Name | Plant Source | Plant Part | Reference |

| 5-hydroxy-8-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Aquilaria sinensis | Resinous wood (Agarwood) | [1][2] |

| 8-methoxy-2-(2-phenylethyl)chromone | Induced Agarwood (Aquilaria sp.) | Resinous wood (Agarwood) | [3] |

| 7-hydroxy-8-methoxy-2-(2-phenylethyl)chromone | Aquilaria sp. | Resinous wood (Agarwood) | [4] |

| 5,8-dihydroxy-6-methoxy-2-(2-phenylethyl)chromone | Aquilaria sinensis | Resinous wood (Agarwood) | [5] |

| 6,7-dihydroxy-5,8-dimethoxy-5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | Aquilaria sinensis | Resinous wood (Agarwood) | [6] |

Quantitative Analysis of 8-Methoxy-Chromone Derivatives in Agarwood

The concentration of 2-(2-phenylethyl)chromones, including their 8-methoxy derivatives, in agarwood can vary significantly depending on the Aquilaria species, the geographical origin, the method of induction (if any), and the age of the resin. Quantitative data is often reported as relative content or as the yield from a specific extraction process.

Table 2: Quantitative Data of Methoxy-Substituted 2-(2-phenylethyl)chromones in Agarwood

| Compound Name | Plant Source | Induction Method | Analytical Method | Reported Quantity | Reference |

| 6-methoxy-2-(2-phenylethyl)chromone | Aquilaria sinensis ("Qi-Nan" clones) | Artificial holing | GC-QTOF-MS | High relative content, identified as a key differential metabolite | [7] |

| 6-methoxy-2-[2-(3-methoxy-4-hydroxyphenyl)ethyl]chromone | Aquilaria sp. | Not specified | Silica gel column chromatography | 10 mg isolated from 36.8 g of ether extract | [4] |

| 7-hydroxy-8-methoxy-2-(2-phenylethyl)chromone | Aquilaria sp. | Not specified | Silica gel column chromatography | 3.1 mg isolated from 36.8 g of ether extract | [4] |

| 5,8-dihydroxy-6-methoxy-2-(2-phenylethyl)chromone | Aquilaria sinensis | Whole-tree agarwood-inducing technique | Semi-preparative liquid chromatography | 7.3 mg isolated from the crude extract | [5] |

| Total 2-(2-phenylethyl)chromones (PECs) | Aquilaria sinensis ("Qi-Nan" clones) | Artificial holing (6 months) | GC-MS | 76.78 ± 1.55% of the ethanol extract | [7] |

| Total 2-(2-phenylethyl)chromones (PECs) | Aquilaria sinensis ("Qi-Nan" clones) | Artificial holing (12 months) | GC-MS | 71.82 ± 5.30% of the ethanol extract | [7] |

| Total 2-(2-phenylethyl)chromones (PECs) | Aquilaria sinensis ("Qi-Nan" clones) | Artificial holing (24 months) | GC-MS | 69.35 ± 1.50% of the ethanol extract | [7] |

Experimental Protocols: Extraction and Isolation

The isolation of 8-methoxy-2-(2-phenylethyl)chromone derivatives from agarwood typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

General Extraction and Fractionation Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 8-Methoxy-4-Chromanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Among the various substituted chromanones, derivatives bearing a methoxy group at the 8-position are emerging as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of 8-methoxy-4-chromanone derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of 8-Methoxy-4-Chromanone Derivatives

The synthesis of the 8-methoxy-4-chromanone core and its derivatives can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of a corresponding phenoxypropanoic acid or the reaction of a substituted phenol with an appropriate three-carbon synthon.

One illustrative synthetic pathway to a related 7-methoxy-4-chromanone involves the reaction of 3-methoxyphenol with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization. While specific literature detailing a wide array of 8-methoxy-4-chromanone syntheses is not abundant, the general principles of chromanone synthesis are applicable. For instance, the synthesis of 7-methoxy-4-chromanone has been reported to proceed via the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by methylation. A similar strategy could be adapted using 2-methoxy-substituted phenols as starting materials to access the 8-methoxy scaffold.

Biological Activities of Methoxy-Substituted 4-Chromanone Derivatives

While extensive quantitative data specifically for a broad range of 8-methoxy-4-chromanone derivatives is limited in the current literature, studies on closely related methoxy-substituted chromanones provide valuable insights into their potential biological activities. The following sections summarize the available data on their anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, and the presence of methoxy groups can modulate this activity. Studies on various methoxy-substituted chromanones and related chalcones have reported cytotoxic effects against several cancer cell lines. For example, certain 3-benzylidenechroman-4-ones, which are structurally related to the core scaffold, have shown potent antiproliferative activity.

Table 1: Anticancer Activity of Selected Methoxy-Substituted Chromanone and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [1] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | [1] |

| 7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (15e) | MCF-7 | 3.62 | [2] |

| 7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (15i) | A549 | 2.58 | [2] |

| 7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (16c) | MCF-7 | 4.12 | [2] |

| 4-anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 | 0.11 | [3][4] |

| 4-anilinoquinolinylchalcone derivative (4d) | MDA-MB-231 | 0.18 | [3][4] |

Note: The data presented is for a variety of methoxy-substituted chromanone and chalcone derivatives, as comprehensive data for a series of 8-methoxy-4-chromanone derivatives is not currently available.

Antioxidant Activity

The antioxidant properties of chromanone derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The position and nature of substituents on the chromanone ring, including methoxy groups, can influence this activity. While specific EC50 values for a range of 8-methoxy-4-chromanone derivatives are not well-documented, studies on other methoxy-substituted chromanones have demonstrated their antioxidant potential. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were synthesized and evaluated for their antioxidant activities, with some derivatives showing potent inhibition of lipid peroxidation.[5]

Table 2: Antioxidant Activity of Selected Methoxy-Substituted Chromanone Derivatives

| Compound/Derivative | Assay | EC50/IC50 (µM) | Reference |

| 6-hydroxy-7-methoxy-chroman-2-carboxamide (3d) | DPPH radical scavenging | Comparable to Trolox | [5][6] |

| N-arylsubstituted-chroman-2-carboxamides (3d and 3e) | Lipid peroxidation inhibition | 25-40 times more potent than Trolox | [5][6] |

Note: The data presented is for closely related methoxy-substituted chromanone derivatives due to the limited availability of specific data for 8-methoxy-4-chromanone derivatives.

Antimicrobial Activity

Chromanone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The presence and position of methoxy groups can impact the spectrum and potency of their antimicrobial action. For example, a study on the antifungal activity of chromanone A, a related natural product, and its derivatives found that an 8-methoxy substituted chromone derivative exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Candida albicans.[7] Another study on 6-methoxy-chromanone based chalcones reported MIC values as low as 6.25 µg/mL against various bacterial strains.[8]

Table 3: Antimicrobial Activity of Selected Methoxy-Substituted Chromanone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | 7.8 | [7] |

| 6-methoxy chromanone-based chalcone (3a) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 6.25 | [8] |

| 6-methoxy chromanone-based chalcone (3c) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 6.25 | [8] |

| 6-methoxy chromanone-based chalcone (3e) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 6.25 | [8] |

| 6-methoxy chromanone-based chalcone (3h) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 6.25 | [8] |

| 7-methoxychroman-4-one (Compound 2) | Candida species | Good antifungal activity | [9][10] |

Note: The data presented includes derivatives with methoxy substitutions at various positions on the chromanone scaffold.

Potential Signaling Pathways

While the precise molecular mechanisms of action for 8-methoxy-4-chromanone derivatives are still under investigation, studies on structurally related flavonoids and chromanones suggest potential involvement of key signaling pathways in their biological effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of this pathway is often implicated in cancer.[13] Some flavonoids have been shown to modulate MAPK signaling, suggesting that 8-methoxy-4-chromanone derivatives could exert their anticancer effects through this pathway. For instance, 8-methoxycoumarin, a structurally related compound, has been found to enhance melanogenesis via the MAPK signaling pathway.[14]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[15] Several natural and synthetic compounds, including some flavonoids, have been shown to inhibit this pathway.[8][15] It is plausible that 8-methoxy-4-chromanone derivatives could exert their anticancer effects by targeting components of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chromanone derivatives.

Synthesis of Methoxy-Substituted 4-Chromanones (General Procedure)

A general and efficient two-step synthesis for 4-chromanones has been described. This procedure can be adapted for the synthesis of 8-methoxy-4-chromanone derivatives.

-

Michael Addition: A mixture of the appropriately substituted phenol (e.g., 2-methoxyphenol), acrylonitrile, a catalytic amount of a base (e.g., potassium carbonate), and a solvent (e.g., tert-butanol) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to yield the corresponding 3-aryloxypropanenitrile.

-

Cyclization: The resulting 3-aryloxypropanenitrile is treated with a strong acid catalyst (e.g., a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid) at an elevated temperature. Following an aqueous workup and purification by column chromatography, the desired 4-chromanone is obtained.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that 8-methoxy-4-chromanone derivatives represent a promising scaffold for the development of new therapeutic agents. While data on closely related methoxy-substituted chromanones indicate significant potential in anticancer, antioxidant, and antimicrobial applications, a systematic investigation of a series of 8-methoxy-4-chromanone derivatives is warranted to establish a clear structure-activity relationship. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these compounds. Mechanistic studies are also crucial to elucidate the specific signaling pathways and molecular targets involved in their biological activities. Such investigations will pave the way for the rational design and optimization of 8-methoxy-4-chromanone derivatives as novel drug candidates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]

- 3. US9029408B2 - Compounds for treatment of cancer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijacskros.com [ijacskros.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential therapeutic targets of 8-Methoxy-4-Chromanone

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxy-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous naturally occurring and synthetic molecules with significant pharmacological activities.[1] The introduction of a methoxy group at the 8th position, yielding 8-Methoxy-4-Chromanone, modulates its electronic and steric properties, influencing its interaction with biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of 8-Methoxy-4-Chromanone and its derivatives, synthesizing current research to offer a roadmap for future drug discovery and development efforts. We will delve into the mechanistic underpinnings of its activity in oncology, inflammation, metabolic disorders, and neurodegenerative diseases, providing detailed experimental protocols and pathway visualizations to empower researchers in this promising field.

Introduction: The Therapeutic Promise of the Chromanone Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a class of compounds widely distributed in the plant kingdom.[2] Their structural similarity to flavonoids has prompted extensive investigation into their medicinal properties. The chromanone core serves as a versatile template for the design of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with a diverse range of biological targets.[1][3] The methoxy substitution, as seen in 8-Methoxy-4-Chromanone, is a common and influential modification in medicinal chemistry, often enhancing bioactivity and metabolic stability.[4][5] This guide will systematically dissect the key molecular pathways and protein targets that are modulated by 8-Methoxy-4-Chromanone and its close structural analogs, providing a foundation for targeted therapeutic development.

Potential Therapeutic Applications and Molecular Targets

The therapeutic potential of 8-Methoxy-4-Chromanone and related compounds spans several key disease areas. The following sections will explore the primary molecular targets and signaling pathways implicated in these effects.

Oncogenic Pathways: A Focus on Cancer Therapeutics

Chromanone derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4][6] The methoxy group is often crucial for this activity.

-

Estrogen Receptors (ER) and Akt Signaling: Computational docking studies on 3-benzylidene chroman-4-one analogues, which include methoxy-substituted compounds, have predicted excellent binding efficacy to estrogen receptors and Akt proteins.[4] This is particularly relevant in hormone-dependent cancers like breast cancer. The Akt pathway is a central node in cell survival and proliferation, and its inhibition can lead to apoptosis.

-

Induction of Apoptosis: These compounds have been shown to induce apoptosis in breast cancer cells (MCF-7), as evidenced by an increase in the sub-G0/G1 cell cycle population.[4]

The following diagram outlines a typical workflow for assessing the anti-cancer potential of a chromanone derivative.

Caption: Workflow for evaluating the anti-cancer properties of chromanone derivatives.

-

Cell Culture and Treatment: Plate MCF-7 breast cancer cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of 8-Methoxy-4-Chromanone derivative (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phospho-Akt levels to total Akt and the loading control.

Inflammatory Pathways: Targeting NF-κB and MAPK Signaling

Chronic inflammation is a hallmark of many diseases. Methoxy-substituted chromanones have shown potent anti-inflammatory effects by modulating key signaling cascades.[7]

-

NF-κB Pathway: A derivative of 8-Methoxy-4-Chromanone, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, significantly suppresses the LPS-induced expression of IκB, which in turn inhibits the activation and nuclear translocation of NF-κB.[7] This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: The phosphorylation of MAP kinases, particularly ERK1/2 and JNK, is often inhibited by anti-inflammatory coumarins and related structures, preventing the downstream activation of inflammatory mediators.[8]

-

Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of inflammatory mediators NO and PGE2, is significantly inhibited.[7]

The diagram below illustrates how methoxy-chromanones can interfere with pro-inflammatory signaling.

Caption: Inhibition of NF-κB and MAPK pathways by 8-Methoxy-4-Chromanone derivatives.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5x10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the 8-Methoxy-4-Chromanone derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Metabolic Regulation: Targeting AMPK and PPARα in Hepatic Steatosis

Non-alcoholic fatty liver disease (NAFLD) is a growing health concern. Chromanone derivatives have emerged as potential therapeutic agents for this condition.[9]

-

AMP-activated protein kinase (AMPK): A homoisoflavonoid containing the methoxy-chromanone structure activates AMPK in FFA-treated HepG2 cells.[9] Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

-

Peroxisome proliferator-activated receptor alpha (PPARα): The same compound upregulates the expression of PPARα, a nuclear receptor that promotes fatty acid oxidation.[9]

-

Lipogenic and Lipolytic Genes: Activation of the AMPK/PPARα axis leads to the downregulation of lipogenic genes (SREBP-1c, FAS, SCD-1) and the upregulation of fatty acid oxidation genes (CPT1, ACOX1).[9]

| Parameter | Treatment Group | Result | Reference |

| Lipid Accumulation | FFA-exposed HepG2 + 50 µM HMC | 1.34-fold reduction vs. FFA alone | [9] |

| AMPK Phosphorylation | FFA-exposed HepG2 + 50 µM HMC | 89.38% increase vs. FFA alone | [9] |

| SREBP-1c Expression | FFA-exposed HepG2 + 50 µM HMC | Inhibited to 123.43% (from 221.10% in FFA alone) | [9] |

| CPT1 Expression | FFA-exposed HepG2 + 50 µM HMC | Increased to 75.68% (from 23.97% in FFA alone) | [9] |

| *HMC: (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone |

-

Cell Culture and Treatment: Seed HepG2 cells on coverslips in a 12-well plate. Induce steatosis by treating with a free fatty acid (FFA) mixture (e.g., oleate/palmitate 2:1 ratio) for 24 hours, with or without co-treatment with the 8-Methoxy-4-Chromanone derivative.

-

Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.

-

Staining: Wash with water and then with 60% isopropanol. Stain with freshly prepared Oil Red O working solution for 15 minutes.

-

Washing and Counterstaining: Wash with 60% isopropanol and then with water. Counterstain nuclei with hematoxylin if desired.

-

Imaging: Mount coverslips on slides and visualize lipid droplets (stained red) under a microscope.

-

Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at 500 nm.

Neuroprotective Targets in Neurodegenerative Disease

The blood-brain barrier permeability and diverse bioactivity of chromanones make them attractive candidates for treating neurodegenerative disorders.[10][11]

-

Sirtuin 2 (SIRT2): Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[10] SIRT2 is implicated in cellular processes relevant to neurodegeneration, such as α-synuclein toxicity in Parkinson's disease.

-

Monoamine Oxidase (MAO-A and MAO-B): Structurally related isoflavonoids have shown inhibitory activity against MAO-A and MAO-B, enzymes that degrade neurotransmitters like dopamine and serotonin.[12] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

Caption: Mechanism of neuroprotection via SIRT2 inhibition by chromanone derivatives.

-

Reagents: Prepare SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and NAD+.

-

Reaction Setup: In a 96-well plate, add the 8-Methoxy-4-Chromanone derivative at various concentrations.

-

Enzyme Addition: Add SIRT2 enzyme and incubate for a short period to allow inhibitor binding.

-

Initiate Reaction: Add the fluorogenic substrate and NAD+ to start the reaction.

-

Development: After a set incubation time (e.g., 30-60 minutes), add a developer solution that reacts with the deacetylated product to generate a fluorescent signal.

-

Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em ~360/460 nm).

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

Conclusion and Future Directions

8-Methoxy-4-Chromanone and its derivatives represent a versatile and potent chemical scaffold with a multitude of potential therapeutic targets. The evidence points towards significant opportunities in the development of novel agents for cancer, inflammatory diseases, metabolic disorders like NAFLD, and neurodegenerative conditions. The key to unlocking this potential lies in a systematic, mechanism-based approach to drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity for specific targets.

-

In Vivo Validation: Moving promising lead compounds into relevant animal models to assess efficacy, pharmacokinetics, and safety.

-

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify novel, unanticipated targets and further elucidate the polypharmacology of these compounds.

By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the translation of 8-Methoxy-4-Chromanone-based compounds from promising laboratory findings to clinically impactful therapies.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Speculative Mechanisms of Action for 8-Methoxy-4-Chromanone: A Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core

Abstract

The chroman-4-one molecular scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This heterobicyclic system, characterized by a benzene ring fused to a dihydropyranone ring, serves as the foundation for numerous natural and synthetic molecules with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][5] 8-Methoxy-4-Chromanone, a specific derivative of this class, presents a compelling subject for mechanistic investigation.[6] The strategic placement of a methoxy group at the C-8 position can significantly influence the molecule's electronic properties and steric profile, potentially fine-tuning its interaction with biological targets. This guide synthesizes existing knowledge on the broader chromanone class to construct evidence-based speculations on the primary mechanisms of action for 8-Methoxy-4-Chromanone, providing a foundational framework for future research and development. We will explore three plausible and interconnected mechanistic pathways: anti-inflammatory and antioxidant modulation, anticancer activity through cell cycle and apoptosis regulation, and neuroprotective effects via enzyme inhibition and suppression of neuroinflammation. Each proposed mechanism is accompanied by a detailed, self-validating experimental protocol designed to rigorously test the hypothesis.

Part 1: Anti-inflammatory and Antioxidant Action via NF-κB and MAPK Pathway Modulation

Mechanistic Hypothesis

A substantial body of evidence points to the anti-inflammatory and antioxidant capabilities of chromanone derivatives.[1][3][5] We speculate that 8-Methoxy-4-Chromanone exerts these effects by inhibiting key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, while also mitigating oxidative stress by scavenging reactive oxygen species (ROS).

Authoritative Grounding and Rationale

This hypothesis is grounded in studies of structurally analogous compounds. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, a homoisoflavonoid sharing the core methoxy-chromanone structure, was shown to potently suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[7] Its mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] Crucially, it also inhibited the expression of NF-κB and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Furthermore, the same compound demonstrated significant antioxidant activity by reducing intracellular ROS and bolstering the activity of endogenous antioxidant enzymes.[7]

Additional research into other chromanone-based derivatives has revealed an ability to deactivate NF-κB by interfering with Toll-like receptor 4 (TLR4)-mediated signaling cascades.[8] This provides a specific upstream target that 8-Methoxy-4-Chromanone might also modulate. The convergence of these findings strongly suggests that interference with the TLR4-NF-κB/MAPK axis is a probable mechanism of action.

Proposed Signaling Pathway

Caption: Speculative inhibition of LPS-induced inflammatory pathways by 8-Methoxy-4-Chromanone.

Experimental Protocol: In Vitro Anti-inflammatory and Antioxidant Profiling

Objective: To quantitatively assess the ability of 8-Methoxy-4-Chromanone to inhibit the production of inflammatory mediators and reactive oxygen species in an LPS-stimulated macrophage model.

Methodology:

-

Cell Culture and Viability:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Perform an MTT assay to determine the non-toxic concentration range of 8-Methoxy-4-Chromanone by treating cells for 24 hours. Subsequent experiments must use non-cytotoxic concentrations.

-

-

LPS Stimulation and Treatment:

-

Seed cells in appropriate plates. Pre-treat with varying concentrations of 8-Methoxy-4-Chromanone (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine/NO measurement, 30-60 minutes for protein phosphorylation).

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure NO concentration, an indicator of iNOS activity, using the Griess Reagent System.

-

Cytokine ELISA: Use the supernatant to quantify the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

-

-

Western Blot Analysis of Signaling Proteins:

-

Lyse the cells at earlier time points (e.g., 30 minutes post-LPS stimulation).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against total and phosphorylated forms of key signaling proteins: p65 (NF-κB), IκBα, ERK, JNK, and p38. Also probe for iNOS and COX-2 expression at a later time point (e.g., 12-24 hours).

-

Use appropriate secondary antibodies and an ECL detection system to visualize bands. Quantify band density relative to a loading control (e.g., β-actin).

-

-

Intracellular ROS Measurement:

-

Pre-treat cells with 8-Methoxy-4-Chromanone, then load with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Induce oxidative stress with LPS or H₂O₂.

-

Measure the fluorescence of dichlorofluorescein (DCF), which is proportional to the amount of intracellular ROS, using a fluorescence plate reader or flow cytometer.

-

Hypothetical Data Summary

| Analyte | Hypothetical IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 12.5 |

| TNF-α Secretion | 15.2 |

| IL-6 Secretion | 18.0 |

| Intracellular ROS | 9.8 |

Part 2: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Mechanistic Hypothesis

The chromanone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][9] We hypothesize that 8-Methoxy-4-Chromanone exerts cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) and arresting the cell cycle, potentially through the modulation of critical survival pathways like PI3K/Akt.

Authoritative Grounding and Rationale

This speculation is supported by studies on related chromanone derivatives. For example, 3-benzylidene chroman-4-one analogues were shown to have potent anti-proliferative effects on the MCF-7 breast cancer cell line.[10] Mechanistic investigations revealed these compounds induced a significant increase in the sub-G₀/G₁ cell population, indicative of apoptosis, and caused cell cycle arrest.[10] Computational docking from the same study suggested that Akt, a central node in the pro-survival PI3K pathway, is a potential molecular target.[10] Inhibition of the PI3K/Akt pathway is a validated anticancer strategy, as it promotes the activity of pro-apoptotic proteins (e.g., Bad, Bax) and downregulates anti-apoptotic factors (e.g., Bcl-2). The presence of a methoxy group has also been correlated with the cytotoxic activity of some chromanones, suggesting the 8-methoxy substitution could be a key determinant of efficacy.[10][11]

Proposed Signaling Pathway

Caption: Proposed mechanism of apoptosis induction via inhibition of the PI3K/Akt survival pathway.

Experimental Protocol: In Vitro Anticancer Efficacy Evaluation

Objective: To determine the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of 8-Methoxy-4-Chromanone on a representative cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer).

Methodology:

-

Cell Culture:

-

Maintain the chosen cancer cell line in its recommended growth medium.

-

-

Cytotoxicity Assay:

-

Seed cells in 96-well plates. Treat with a serial dilution of 8-Methoxy-4-Chromanone for 24, 48, and 72 hours.

-

Assess cell viability using the MTT or SRB assay. Calculate the half-maximal inhibitory concentration (IC₅₀) for each time point.

-

-

Apoptosis Quantification:

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells as in the apoptosis assay.

-

Harvest, fix in cold 70% ethanol, and stain the cellular DNA with PI containing RNase.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

-

-

Western Blot Analysis of Apoptosis and Cell Cycle Markers:

-

Prepare cell lysates after treatment.

-

Probe membranes with antibodies against key regulatory proteins:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

-

Cell Cycle: p21, p27, Cyclin D1, CDK4.

-

Survival Pathway: Phospho-Akt (Ser473), Total Akt.

-

-

Hypothetical Data Summary

| Cell Line | Hypothetical IC₅₀ (µM) at 48h |

| MCF-7 (Breast) | 22.5 |

| A549 (Lung) | 31.0 |

| HeLa (Cervical) | 28.4 |

Part 3: Neuroprotective Effects via Sirtuin/MAO Inhibition

Mechanistic Hypothesis

Given the involvement of chromanone scaffolds in targeting enzymes related to neurodegeneration, we speculate that 8-Methoxy-4-Chromanone may exert neuroprotective effects.[4][12] This could occur through two primary avenues: 1) selective inhibition of Sirtuin 2 (SIRT2), a deacetylase implicated in aging-related cellular processes, or 2) inhibition of Monoamine Oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress in neurodegenerative diseases.

Authoritative Grounding and Rationale

The sirtuin family of enzymes are critical regulators of cellular health and are considered important targets in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4] A study dedicated to synthesizing and evaluating chroman-4-one derivatives as sirtuin inhibitors found that substitutions on the chromanone ring were crucial for potency and selectivity.[4] Notably, while electron-withdrawing groups were generally favored, an electron-donating methoxy group at the 6-position was shown to significantly alter inhibitory activity, highlighting the importance of methoxy substitutions in modulating target engagement.[4]

Furthermore, other structurally related heterocyclic compounds, such as pterocarpans, have demonstrated potent neuroprotective effects by selectively inhibiting MAO-B.[13] Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease, as it reduces the breakdown of dopamine and decreases the production of harmful reactive byproducts. The established anti-inflammatory properties of chromanones also contribute to this hypothesis, as neuroinflammation is a key component of neurodegenerative disease pathology.[8]

Proposed Logical Relationships

Caption: Potential multi-target pathways for the neuroprotective action of 8-Methoxy-4-Chromanone.

Experimental Protocol: In Vitro SIRT2 Enzyme Inhibition Assay

Objective: To determine if 8-Methoxy-4-Chromanone can directly and selectively inhibit the enzymatic activity of SIRT2.

Methodology:

-

Reagents and Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

-

A commercially available fluorogenic SIRT2 assay kit (containing an acetylated peptide substrate, NAD⁺, developer, and stop solution).

-

A known SIRT2 inhibitor (e.g., AGK2) as a positive control.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well black plate containing assay buffer, NAD⁺, and the fluorogenic substrate.

-

Add varying concentrations of 8-Methoxy-4-Chromanone or the control inhibitor to the wells.

-

Initiate the reaction by adding the SIRT2 enzyme. Incubate at 37°C for 1-2 hours.

-

Stop the deacetylase reaction and activate the fluorescent signal by adding the developer solution containing Trichostatin A. Incubate for 30 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) using a fluorescence plate reader.

-

-

Selectivity Screening:

-

Repeat the assay procedure using SIRT1 and SIRT3 enzymes to assess the selectivity of inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Hypothetical Data Summary

| Sirtuin Isoform | Hypothetical IC₅₀ (µM) |

| SIRT1 | > 100 |

| SIRT2 | 8.5 |

| SIRT3 | > 100 |

Conclusion and Future Directions

This guide has outlined three plausible, interconnected mechanisms of action for 8-Methoxy-4-Chromanone, leveraging the extensive biological activities reported for its parent scaffold. The speculative pathways—anti-inflammation via NF-κB/MAPK inhibition, anticancer activity through apoptosis and cell cycle arrest, and neuroprotection via multi-target enzyme inhibition—provide a robust and evidence-based foundation for initiating a formal drug discovery program.

The self-validating experimental protocols described herein offer a clear, logical progression for testing these hypotheses. Positive results from these in vitro assays would provide the necessary justification to advance 8-Methoxy-4-Chromanone into more complex investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in established animal models of inflammatory disease (e.g., collagen-induced arthritis), cancer (e.g., xenograft models), and neurodegeneration (e.g., MPTP-induced Parkinsonism).

-

Pharmacokinetic and Safety Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles to determine its viability as a clinical candidate.

By systematically validating these speculative mechanisms, researchers can unlock the full therapeutic potential of 8-Methoxy-4-Chromanone and contribute to the development of novel treatments for a range of human diseases.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 8-Methoxy-4-Chromanone|Research Chemical [benchchem.com]

- 7. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone (or chroman-4-one) scaffold, a heterocyclic motif composed of a benzene ring fused to a dihydropyran ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a "privileged structure" for the design and development of novel therapeutic agents.[1][3][4] The structural simplicity of the chromanone core, coupled with its amenability to chemical modification at various positions, provides a versatile platform for generating diverse molecular architectures with a wide spectrum of biological activities.[5] This technical guide provides a comprehensive review of the chromanone scaffold, with a focus on its therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Therapeutic Applications of Chromanone Derivatives

Research into chromanone derivatives has unveiled their potential in addressing a multitude of diseases. The inherent bioactivity of this scaffold has been harnessed to develop compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.[7][8]

A noteworthy study systematically evaluated the cytotoxic effects of a series of chromanone derivatives on human cancer cell lines (MCF-7, DU-145, A549) and a normal cell line (SV-HUC-1).[6] The findings revealed that certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, a crucial attribute for minimizing off-target toxicity in cancer chemotherapy.[6] For instance, a 3-chlorophenylchromanone derivative incorporating a 2-methylpyrazoline moiety (B2) displayed potent cytotoxicity against A549 lung cancer cells.[6]

Table 1: Anticancer Activity of Selected Chromanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Caco-2 (Colon) | 10 - 30 | [7][8] |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (Lung) | Potent Cytotoxicity | [6] |

| Chromanone-1,3,4-thiadiazole scaffold | MDA-MB-231, MCF-7 (Breast) | Good to Moderate | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the chromanone derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Induction of Apoptosis by Chromanone Derivatives

Many chromanone derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often initiated by the induction of oxidative stress within the cancer cells.

Caption: Apoptotic pathway induction by chromanone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Chromanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[10][11] A new chromanone derivative, violacin A, isolated from Streptomyces violaceoruber, demonstrated anti-inflammatory effects by reducing the production of nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[11] The underlying mechanism involves the suppression of the NF-κB signaling pathway.[11]

Table 2: Anti-inflammatory Activity of Selected Chromanone Derivatives

| Compound | Assay | Effect | Reference |

| Violacin A | LPS-induced RAW 264.7 cells | Inhibition of NO, IL-1β, IL-6, TNF-α production | [11] |

| Chromone derivatives from Dictyoloma vandellianum | LPS and IFN-γ stimulated macrophages | Inhibition of NO and cytokine production (at 5-20 µM) | [10] |

| Chromanone derivative 4e | LPS-induced BV-2 cells | Potent inhibition of NO release and iNOS expression | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Stimulation and Treatment: The cells are co-treated with LPS (1 µg/mL) and various concentrations of the chromanone derivative for 24 hours.

-

Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Quantification: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.

Signaling Pathway: Inhibition of NF-κB Signaling by Chromanone Derivatives

The anti-inflammatory effects of many chromanone derivatives are mediated by the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxy-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 8-Methoxy-4-Chromanone, a key heterocyclic compound in medicinal chemistry.

Core Molecular Data

8-Methoxy-4-Chromanone, also known as 8-methoxy-2,3-dihydrochromen-4-one, is a chromanone derivative.[1][2] The chroman-4-one core structure is recognized as a "privileged scaffold" in the design of novel bioactive compounds due to its presence in a wide range of pharmacologically active molecules.[2][3]

The fundamental molecular attributes of 8-Methoxy-4-Chromanone are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [4] |

| Exact Mass | 178.062994177 Da | [5] |

| CAS Number | 20351-79-5 | [1] |

| Appearance | Solid | [6] |

| Melting Point | 89 °C | [1] |

| Boiling Point | 319.9°C at 760 mmHg | [1] |

| Density | 1.205 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of chromanone derivatives is a significant area of research in organic chemistry. Various synthetic routes have been developed to produce these scaffolds. A general workflow for the synthesis of a chromanone derivative is illustrated below.

A variety of methods can be employed for the synthesis of 4-chromanones. One common approach involves the Michael addition of phenols to acrylonitriles, followed by an acid-catalyzed intramolecular cyclization.[7]

Detailed Experimental Protocol for a Related Chromanone Synthesis:

The following protocol describes the synthesis of 7-hydroxychroman-4-one, which can be subsequently modified to produce various methoxy-substituted chromanones.

-

Step 1: Synthesis of 7-Hydroxychroman-4-one [8]

-

To a round-bottom flask, add resorcinol (37.67 mmol), 3-bromopropionic acid (38.05 mmol), and triflic acid (113 mmol).

-

Fit the flask with a condenser and heat the mixture to 80°C with magnetic stirring for 1 hour.

-

After cooling to room temperature, add 100 mL of chloroform.

-

Extract the mixture with 100 mL of distilled water in a separatory funnel.

-

The organic phase contains the desired 7-hydroxychroman-4-one, which can be further purified.

-

-

Step 2: Alkylation/Modification [8]

-

The hydroxyl group of the synthesized chromanone can then be alkylated (e.g., methylated to introduce a methoxy group) using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

-

Biological and Medicinal Significance